Cefotetan
Übersicht
Beschreibung
Cefotetan is a cephamycin antibiotic with a broad spectrum of activity, particularly effective in prophylaxis against wound infections during upper elective gastrointestinal surgery. It has shown to be more effective than cephazolin in preventing postoperative infections, with no wound infections recorded in patients treated with cefotetan . It is a 7 alpha-methoxy cephalosporin (cephamycin) with a notable resistance to beta-lactamase hydrolysis, making it a potent chemotherapeutic agent .
Synthesis Analysis
The synthesis of cefotetan is not directly detailed in the provided papers. However, it is classified as a 7 alpha-methoxy cephalosporin, indicating that its synthesis likely involves the introduction of a methoxy group at the 7 alpha position of the cephalosporin core structure .
Molecular Structure Analysis
Cefotetan's molecular structure includes a 7 alpha-methoxy group, which is significant for its resistance to beta-lactamase hydrolysis. This structural feature contributes to its broad-spectrum activity and stability against various beta-lactamases produced by Gram-negative bacteria .
Chemical Reactions Analysis
Cefotetan demonstrates resistance to hydrolysis by Richmond-Sykes types I, III, and IV beta-lactamases, and it can inhibit type I beta-lactamases with high affinity. It is also an inducer of these beta-lactamases, although it is not rapidly hydrolyzed by them . The interaction of cefotetan with beta-lactamases has been studied using computerized micro-acidimetry, revealing its resistance to the hydrolytic action of various enzymes .
Physical and Chemical Properties Analysis
Cefotetan has a long serum half-life, and its pharmacokinetics are favorable, with no accumulation seen after repeated doses and no metabolite detected in plasma or urine. It is predominantly excreted in the urine, with 75% of a dose eliminated within 24 hours. The plasma elimination half-life ranges between 3 and 4 hours, which can be prolonged in patients with renal impairment . The drug is highly protein-bound in plasma (88%) and maintains high concentrations in tissues and body fluids, except for breast milk and cerebrospinal fluid . The pharmacokinetic behavior of cefotetan's epimers has been analyzed, showing a different half-life for each epimer, which may be due to varying degrees of serum protein binding .
Relevant Case Studies
In clinical trials, cefotetan has been shown to be effective in a wide variety of clinical situations. A comparative trial with cephazolin during elective upper gastrointestinal surgery demonstrated its efficacy in reducing postoperative infections . Pharmacokinetic studies have confirmed its long half-life and high urinary excretion, which contribute to its effectiveness in treating infections . The drug's activity against a range of pathogens, including Enterobacteriaceae, Haemophilus influenzae, and Bacteroides, has been established, with most strains requiring low concentrations for inhibition .
Wissenschaftliche Forschungsanwendungen
1. Pharmacokinetic Study
- Summary of Application: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of cefotetan in human plasma . This method was applied to a pharmacokinetic study.
- Methods of Application: The analyte and internal standard (IS), tramadol, were separated on a Zorbax XDB C8 column using acetonitrile/1% (volume fraction) formic acid as mobile phase at a flow rate of 1.0 mL/min with a 1:1 split . The detection was performed by electrospray ionization with positive ion mode, followed by multiple reaction monitoring of the transitions for cefotetan .
- Results: The assay was linear over the concentration range of 0.1–100 μg/mL for 20 μL of human plasma only with intra- and inter-day precisions (expressed as the relative standard deviation) of less than 6.62% and accuracies (as relative error) of ±1.31% . The method was applied to the pharmacokinetic study of a 1-h intravenous infusion of 1.0 g of cefotetan disodium for human volunteers .
2. Treatment of Various Bacterial Infections
- Summary of Application: Cefotetan is an antibiotic medication used for the prophylaxis and treatment of various bacterial infections, including urinary tract infections, bone and joint infection, and lower respiratory tract infections .
- Methods of Application: Cefotetan is administered intravenously or intramuscularly . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms .
- Results: The bactericidal action of cefotetan results from inhibition of cell wall synthesis by binding and inhibiting the bacterial penicillin binding proteins which help in the cell wall biosynthesis .
3. Comparative Study Against Gram-Negative Clinical Isolates
- Summary of Application: A comparative study was conducted in vitro against 226 Gram-negative clinical isolates . The activity of cefotetan was compared with that of cephalothin, cefoxitin, cefuroxime, and cefotaxime .
- Methods of Application: The study involved testing the activity of cefotetan against various Gram-negative pathogens, including 207 Enterobacteriaceae and 19 Acinetobacter .
- Results: Cefotetan was consistently more potent than cephalothin, cefoxitin, and cefuroxime . Cefotaxime and cefotetan were essentially similar in activity against the Enterobacteriaceae, with the singular exception of Enterobacter spp., which were markedly more susceptible to the former drug .
4. Treatment of Respiratory Pathogens
- Summary of Application: Cefotetan has been used in the treatment of common respiratory pathogens .
- Methods of Application: The specific methods of application are not detailed in the source, but cefotetan is typically administered intravenously or intramuscularly .
- Results: In a study conducted on over 300 Japanese patients, cefotetan eradicated over 90% of the common respiratory pathogens .
5. Treatment of Intra-Abdominal Infections
- Summary of Application: Cefotetan is used for the treatment of intra-abdominal infections .
- Methods of Application: The specific methods of application are not detailed in the source, but cefotetan is typically administered intravenously or intramuscularly .
- Results: The bactericidal action of cefotetan results from inhibition of cell wall synthesis by binding and inhibiting the bacterial penicillin binding proteins which help in the cell wall biosynthesis .
6. Treatment of Pelvic Inflammatory Disease
- Summary of Application: Cefotetan is used for the treatment of pelvic inflammatory disease .
- Methods of Application: The specific methods of application are not detailed in the source, but cefotetan is typically administered intravenously or intramuscularly .
- Results: The bactericidal action of cefotetan results from inhibition of cell wall synthesis by binding and inhibiting the bacterial penicillin binding proteins which help in the cell wall biosynthesis .
Safety And Hazards
Cefotetan may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing respiratory protection in case of inadequate ventilation, not allowing contaminated work clothing out of the workplace, and wearing protective gloves .
Eigenschaften
IUPAC Name |
(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t13?,15-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZNHPXWXCNNDU-RHBCBLIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74356-00-6 (di-hydrochloride salt) | |
Record name | Cefotetan [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022762 | |
Record name | Cefotetan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The bactericidal action of cefotetan results from inhibition of cell wall synthesis by binding and inhibiting the bacterial penicillin binding proteins which help in the cell wall biosynthesis. | |
Record name | Cefotetan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01330 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cefotetan | |
CAS RN |
69712-56-7 | |
Record name | Cefotetan [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefotetan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01330 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefotetan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefotetan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFOTETAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48SPP0PA9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.